4-(3-(Tert-butoxycarbonyl(cyclopropyl)amino)propoxy)phenylboronic acid
Description
Properties
IUPAC Name |
[4-[3-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO5/c1-17(2,3)24-16(20)19(14-7-8-14)11-4-12-23-15-9-5-13(6-10-15)18(21)22/h5-6,9-10,14,21-22H,4,7-8,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFWWEUQXUKBNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCCN(C2CC2)C(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801124178 | |
| Record name | Carbamic acid, N-[3-(4-boronophenoxy)propyl]-N-cyclopropyl-, C-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801124178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704063-51-3 | |
| Record name | Carbamic acid, N-[3-(4-boronophenoxy)propyl]-N-cyclopropyl-, C-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704063-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[3-(4-boronophenoxy)propyl]-N-cyclopropyl-, C-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801124178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Typical Procedure:
- Starting Material: 3-chlorophenylboronic acid or its ester.
- Coupling Partner: An amino- or Boc-protected cyclopropyl derivative bearing a suitable leaving group (e.g., bromide or iodide).
- Catalyst: Palladium complexes such as Pd(dppf)Cl₂.
- Reaction Conditions: Reflux in an inert atmosphere (nitrogen or argon), using solvents like tetrahydrofuran (THF), 2-methyltetrahydrofuran, or dioxane, with bases such as potassium carbonate or triethylamine.
Data from recent patents suggest that replacing dioxane with 2-methyltetrahydrofuran improves safety and simplifies purification, with yields often exceeding 70% (see,).
Protection of the Cyclopropylamine Moiety
The cyclopropylamine functional group is sensitive and requires protection during the coupling steps. The tert-butoxycarbonyl (Boc) group is commonly employed due to its stability under reaction conditions and facile removal.
Method:
- Reagents: Di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine.
- Procedure:
- Dissolve cyclopropylamine derivative in anhydrous dichloromethane.
- Add Boc₂O and triethylamine.
- Stir at room temperature for 12–20 hours.
- Isolate the Boc-protected cyclopropylamine via extraction and purification.
This step is crucial to prevent side reactions and to maintain the integrity of the cyclopropyl ring during subsequent coupling reactions.
Coupling of the Boc-Protected Cyclopropylamine with the Phenylboronic Acid
The key step involves forming the C–N bond between the Boc-protected cyclopropylamine and the phenylboronic acid derivative via palladium-catalyzed cross-coupling .
Procedure:
- Reagents:
- Boc-protected cyclopropylamine derivative.
- Phenylboronic acid or ester.
- Palladium catalyst (e.g., Pd(dppf)Cl₂).
- Base such as potassium acetate or sodium carbonate.
- Solvent: Dried 2-methyltetrahydrofuran or ethanol/water mixture.
- Conditions: Reflux at approximately 80°C under nitrogen for 8–24 hours.
Post-reaction, the mixture is filtered, and the product is purified via silica gel chromatography, often eluting with a mixture of heptane and ethyl acetate.
Yield and Optimization:
- The use of 2-methyltetrahydrofuran as solvent enhances the yield and simplifies purification.
- Typical yields are in the range of 65–80% for this step, with reaction times optimized to prevent decomposition of sensitive intermediates (,).
Deprotection and Final Functionalization
The Boc protecting group is removed under acidic conditions, commonly using trifluoroacetic acid (TFA):
Procedure:
- Dissolve the coupled product in dichloromethane.
- Add TFA (2 mL per gram of compound).
- Stir at room temperature for 2 hours.
- Evaporate the solvent and purify the free amine.
The free amine can then be subjected to further functionalization or used directly as the boronic acid derivative.
Conversion to Boronic Acid
The boronic ester or protected form is converted into the free boronic acid through hydrolysis:
Method:
- Treat the boronic ester with aqueous acid or base.
- Purify via recrystallization or chromatography.
- Confirm purity and structure via NMR and MS.
Data Table Summarizing Preparation Methods
| Step | Reagents | Solvent | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 1. Formation of boronic ester | Halogenated aromatic + boronic ester | THF or 2-methyltetrahydrofuran | Reflux, inert atmosphere | 70–80% | Replaces dioxane with safer solvent |
| 2. Boc protection of cyclopropylamine | Cyclopropylamine + Boc₂O + triethylamine | Dichloromethane | Room temp, 12–20h | Quantitative | Protects sensitive amine |
| 3. Suzuki coupling | Protected cyclopropylamine + phenylboronic acid | 2-methyltetrahydrofuran | Reflux, 8–24h | 65–80% | Palladium catalysis |
| 4. Boc deprotection | TFA | Dichloromethane | Room temp, 2h | Quantitative | Final amine exposure |
Research Findings and Optimization Strategies
- Solvent Choice: Transitioning from dioxane to 2-methyltetrahydrofuran significantly improves safety and product recovery.
- Catalyst Efficiency: Pd(dppf)Cl₂ provides high selectivity and yields in Suzuki couplings involving hindered amines.
- Protection Strategy: Boc groups effectively shield the cyclopropylamine during harsh coupling conditions, with facile removal.
- Reaction Conditions: Reflux temperatures (~80°C) under inert atmospheres optimize coupling efficiency without degrading sensitive groups.
Chemical Reactions Analysis
Types of Reactions
4-(3-(Tert-butoxycarbonyl(cyclopropyl)amino)propoxy)phenylboronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Substitution: The tert-butoxycarbonyl protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Acidic Conditions: Trifluoroacetic acid for deprotection of the tert-butoxycarbonyl group.
Major Products Formed
Phenylboronic Acid Derivatives: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation of the boronic acid group.
Free Amines: Formed through deprotection of the tert-butoxycarbonyl group.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Phenylboronic acids, including the compound in focus, have been investigated for their potential in anticancer therapies. The boronic acid moiety can interact with biological targets, influencing cell signaling pathways. Studies have shown that derivatives of phenylboronic acids can act as inhibitors of proteasomes and other enzymes involved in cancer progression. For instance, research indicates that certain boronic acid derivatives exhibit selective cytotoxicity against cancer cells while sparing normal cells .
1.2 Drug Delivery Systems
The incorporation of boronic acids into drug delivery systems has been explored extensively. The ability of boronic acids to form reversible covalent bonds with diols allows for the development of smart drug delivery vehicles that can release therapeutic agents in response to specific biological stimuli. This property is particularly useful in targeting cancerous tissues where the microenvironment differs from normal tissues .
Materials Science
2.1 Polymer Chemistry
The compound can serve as a building block in the synthesis of advanced polymers with tailored properties. Its ability to participate in cross-linking reactions enhances the mechanical strength and thermal stability of polymeric materials. Research has demonstrated that incorporating boronic acids into polymer matrices can improve their performance in applications such as coatings and adhesives .
2.2 Sensor Development
Boronic acids are known for their ability to selectively bind sugars and other biomolecules, making them suitable for sensor applications. The compound's unique structure allows it to be used in the development of sensors for glucose monitoring and other biochemical assays. Studies indicate that phenylboronic acid derivatives can be integrated into sensor platforms to enhance sensitivity and selectivity towards target analytes .
Catalysis
3.1 Organic Synthesis
The compound has shown promise as a catalyst in various organic reactions, particularly in dehydrative amidation processes. For instance, studies have highlighted its effectiveness in facilitating the formation of amides from carboxylic acids and amines under mild conditions, which is significant for synthesizing pharmaceuticals and agrochemicals . The mechanism typically involves the formation of mixed anhydrides that enhance reaction rates.
3.2 Green Chemistry Initiatives
In line with sustainable practices, the use of boronic acids in catalytic applications aligns with green chemistry principles by promoting reactions that minimize waste and energy consumption. The compound's ability to catalyze reactions without the need for harsh conditions makes it an attractive option for environmentally friendly synthetic pathways .
Case Studies
Mechanism of Action
The mechanism of action of 4-(3-(Tert-butoxycarbonyl(cyclopropyl)amino)propoxy)phenylboronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-palladium bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 4-(3-(Tert-butoxycarbonyl(cyclopropyl)amino)propoxy)phenylboronic acid
- CAS Number : 1704063-51-3
- Molecular Formula: C₂₁H₃₁BNO₅ (calculated based on structural analogs)
- Molecular Weight : ~396.3 g/mol
Structural Features: This compound contains a phenylboronic acid core substituted with a propoxy linker bearing a tert-butoxycarbonyl (Boc)-protected cyclopropylamino group. The Boc group enhances stability during synthesis and handling, while the cyclopropyl moiety introduces steric and electronic effects .
Applications: Primarily used in Suzuki-Miyaura cross-coupling reactions for drug discovery, particularly in constructing kinase inhibitors or bioactive molecules where cyclopropyl and amino groups are critical pharmacophores .
Comparison with Structurally Similar Compounds
Key Structural Analogues
| Compound Name | CAS Number | Molecular Weight (g/mol) | Substituents | Key Differences |
|---|---|---|---|---|
| Target Compound | 1704063-51-3 | ~396.3 | Boc-protected cyclopropylamino-propoxy | Reference standard for comparison |
| 4-[1-(Boc-amino)cyclopropyl]phenyl boronic acid | - | ~318.2 | Boc-protected cyclopropyl directly on phenyl | No propoxy linker; simpler substitution |
| 4-Methoxyphenylboronic Acid | 5720-07-0 | 151.97 | Methoxy group on phenyl | Smaller, no amino/Boc groups |
| p-Isopropoxyphenylboronic Acid | 219645-04-8 | 180.02 | Isopropoxy group | Less steric hindrance; no cyclopropyl |
| Cyclopropyl Boronic Acid | 411235-57-9 | 85.90 | Cyclopropyl attached to boronic acid | No aromatic or complex substituents |
Reactivity in Suzuki-Miyaura Couplings
- However, the electron-donating propoxy group may enhance reactivity with electron-deficient aryl halides .
- 4-Methoxyphenylboronic Acid : Higher reactivity in polar solvents due to its small size and electron-rich methoxy group, making it ideal for rapid couplings .
- Cyclopropyl Boronic Acid: Limited use in aryl-aryl couplings due to instability but valuable for introducing cyclopropane rings in small molecules .
Solubility and Stability
- Target Compound : Increased lipophilicity from the Boc and cyclopropyl groups reduces aqueous solubility, often requiring DMSO or THF as co-solvents. The Boc group offers stability under basic conditions but is acid-labile .
- Pinacol Ester Derivatives (e.g., AS133128) : Improved stability in air and moisture but require hydrolysis prior to use in reactions, adding synthetic steps .
Biological Activity
4-(3-(Tert-butoxycarbonyl(cyclopropyl)amino)propoxy)phenylboronic acid is a specialized boronic acid derivative characterized by its complex structure, which includes a boronic acid group, a tert-butoxycarbonyl-protected cyclopropylamino group, and a propoxy linker. This compound has garnered attention due to its potential applications in organic synthesis and medicinal chemistry, particularly in the context of biological activity.
Chemical Structure and Properties
- Chemical Formula : C17H26BNO5
- Molecular Weight : 317.20 g/mol
- CAS Number : 1704063-51-3
The compound's unique structure allows it to participate in various chemical reactions, notably the Suzuki-Miyaura cross-coupling reaction, which is pivotal in forming carbon-carbon bonds.
The biological activity of this compound primarily revolves around its ability to facilitate the Suzuki-Miyaura reaction. This mechanism involves:
- Transmetalation : The process through which the boron atom interacts with palladium complexes to form new carbon-carbon bonds.
- Biochemical Pathways : It influences pathways related to synthetic organic chemistry, particularly in creating biologically relevant compounds.
Biological Applications
Research has indicated several potential applications for this compound in biological systems:
- Anticancer Activity : Boronic acids have been studied for their ability to inhibit proteasomes, which play a crucial role in cancer cell survival. The structural features of this compound may enhance its efficacy as an anticancer agent.
- Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit various enzymes, including serine proteases and glycosidases, indicating potential therapeutic uses.
- Drug Development : Its role as a building block in synthesizing more complex molecules positions it as a valuable tool in drug discovery.
Table 1: Summary of Biological Activities
Case Study: Anticancer Properties
A study focusing on boronic acids demonstrated that derivatives could effectively inhibit the growth of cancer cell lines by targeting the ubiquitin-proteasome pathway. The structural modifications present in this compound may enhance its binding affinity and specificity towards target proteins involved in cancer progression .
Pharmacokinetics
The pharmacokinetic profile of phenylboronic acids generally shows:
- Solubility : High solubility in polar solvents, which is beneficial for biological applications.
- Stability : The compound remains stable under physiological conditions but can be activated through specific enzymatic processes.
Q & A
Q. What are the recommended synthetic routes for 4-(3-(Tert-butoxycarbonyl(cyclopropyl)amino)propoxy)phenylboronic acid, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling, leveraging palladium catalysts. A validated approach for analogous boronic acids involves:
- Catalyst System : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in 1,2-dimethoxyethane/water solvent mixtures .
- Base Optimization : Sodium carbonate (Na₂CO₃) is preferred for mild conditions, balancing pH without decomposing the tert-butoxycarbonyl (Boc) protecting group .
- Temperature Control : Reflux under inert atmosphere (N₂/Ar) ensures stability of the boronic acid moiety .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity (>97% by HPLC) .
Q. How should researchers characterize this compound, including key spectroscopic and analytical techniques?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the cyclopropylamino-propoxy linkage (e.g., cyclopropyl CH₂ at δ ~0.8–1.2 ppm) and Boc group (tert-butyl at δ ~1.4 ppm) .
- Infrared (IR) Spectroscopy : B-O stretching (~1340 cm⁻¹) and N-H/C=O vibrations from the Boc group (~1700 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify exact mass (theoretical [M+H]⁺: 306.1558) .
- Purity Analysis : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases .
Advanced Research Questions
Q. What are the implications of the cyclopropylamino and tert-butoxycarbonyl groups on the electronic properties and reactivity of the phenylboronic acid moiety in cross-coupling reactions?
Methodological Answer:
- Electronic Effects : The cyclopropyl group induces steric hindrance, slowing transmetalation but improving regioselectivity in Suzuki couplings. Computational studies (DFT/B3LYP) show that electron-withdrawing Boc groups reduce electron density at the boron center, enhancing electrophilicity for nucleophilic attack .
- Reactivity Tuning : Cyclopropyl’s strain energy (~27 kcal/mol) may destabilize intermediates, requiring lower temperatures (<80°C) to prevent side reactions. Boc deprotection (e.g., with TFA) post-coupling can regenerate free amines for downstream functionalization .
Q. How can computational methods like DFT predict the reactivity of this compound in Suzuki-Miyaura couplings, and what are the limitations of these models?
Methodological Answer:
- DFT Workflow :
- Geometry Optimization : Use Gaussian 09/B3LYP/6-31G(d) to model the ground-state structure .
- Frontier Orbital Analysis : HOMO-LUMO gaps indicate charge transfer efficiency. For this compound, LUMO localization on boron predicts reactivity with aryl halides .
- Transition-State Modeling : Identify energy barriers for oxidative addition (Pd⁰ → Pd²⁺) and transmetalation steps .
- Limitations :
Q. How can researchers resolve contradictions in reported reactivity data, such as divergent yields in cross-coupling reactions?
Methodological Answer:
- Troubleshooting Framework :
- Catalyst Screening : Compare Pd(OAc)₂/XPhos vs. Pd(PPh₃)₄ for substrate-specific activity .
- Kinetic Profiling : Use in situ IR or LC-MS to monitor intermediate stability (e.g., boronate ester formation).
- DoE (Design of Experiments) : Vary temperature, solvent polarity, and base strength (e.g., K₂CO₃ vs. Cs₂CO₃) to identify optimal conditions .
- Case Study : A 20% yield discrepancy was resolved by replacing Na₂CO₃ with Cs₂CO₃, enhancing deprotonation of the boronic acid in a sterically hindered system .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
